molecular formula C18H24N4O3 B5369429 ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5369429
M. Wt: 344.4 g/mol
InChI Key: IPRYZUVUMQMFDV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazinyl group at position 2, a phenyl group at position 6, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-25-17(24)14-15(13-7-5-4-6-8-13)19-18(20-16(14)23)22-11-9-21(2)10-12-22/h4-8,14-15H,3,9-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRYZUVUMQMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and parallel solid-phase synthesis are some of the methods employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of treatments for various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and applications.

Mechanism of Action

The mechanism by which ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The phenyl group and pyrimidine ring contribute to the compound's specificity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing the tetrahydro-pyrimidinecarboxylate scaffold but differing in substituents. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 4/6 Key Properties/Findings
Ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate (Target) 4-Methylpiperazinyl Phenyl (position 6) Enhanced solubility due to methylpiperazine; moderate binding affinity in kinase assays .
Ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate 4-Phenylpiperazinyl 2-Methoxyphenyl (position 4) Increased lipophilicity from methoxy group; improved CNS penetration in preclinical models .
Ethyl 2-morpholino-4-oxo-6-(p-tolyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate Morpholino p-Tolyl (position 6) Reduced solubility vs. piperazine analogs; higher thermal stability .

Key Observations

Substituent Effects on Solubility: The target compound’s 4-methylpiperazinyl group enhances water solubility compared to morpholino or phenylpiperazinyl analogs, which are bulkier and more lipophilic . Methoxy groups (e.g., in the 2-methoxyphenyl analog) further increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity :

  • The phenylpiperazinyl analog () shows stronger affinity for serotonin receptors due to its aromatic substituent, whereas the target compound’s methylpiperazine may favor kinase inhibition .

Thermal and Crystallographic Stability :

  • Crystallographic studies using tools like SHELX () reveal that bulkier substituents (e.g., p-tolyl) improve thermal stability by promoting rigid packing in the crystal lattice .

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